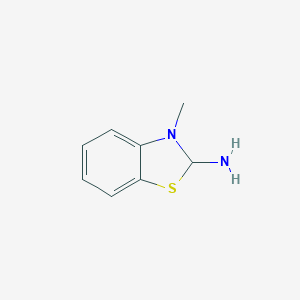
Benzothiazoline, 2-amino-3-methyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazoline, 2-amino-3-methyl-(8CI), also known as Benzothiazoline, 2-amino-3-methyl-(8CI), is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazoline, 2-amino-3-methyl-(8CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazoline, 2-amino-3-methyl-(8CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Benzothiazoline derivatives have been extensively studied for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug development.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazoline derivatives. For instance, compounds derived from 2-(4-amino-3-methylphenyl)benzothiazole show potent cytotoxic effects against various cancer cell lines. These compounds are undergoing clinical evaluation due to their selective action against tumor cells while sparing normal tissues .
Antimicrobial Properties
Benzothiazoline derivatives have demonstrated antimicrobial activity against a variety of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
Neuroprotective Effects
Studies have shown that benzothiazoline compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Compounds designed based on this scaffold have exhibited promising results in preclinical models .
Materials Science
Benzothiazoline derivatives are also utilized in materials science, particularly in the development of polymers and dyes.
Polymer Chemistry
Benzothiazoline can act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and coatings .
Dyes and Pigments
The unique structure of benzothiazoline allows it to be used as a dye or pigment in various applications, including textiles and plastics. Its vibrant colors and stability make it suitable for commercial dyeing processes .
Antitumor Compound Evaluation
A study evaluated the efficacy of a benzothiazoline derivative against breast cancer cell lines. The compound showed a GI50 value of less than 5 nM, indicating high potency compared to standard chemotherapeutics . The mechanism of action involved selective binding to aryl hydrocarbon receptors, leading to apoptosis in cancer cells.
Neuroprotective Compound Development
In another research project focusing on Alzheimer’s disease, a series of benzothiazoline derivatives were synthesized and tested for acetylcholinesterase inhibition. One compound exhibited an IC50 value of 2.7 µM, demonstrating substantial potential for further development as a therapeutic agent .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Potent cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against multiple pathogens | |
| Neuroprotective agents | Inhibition of acetylcholinesterase | |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
| Dyes and pigments | Vibrant colors with high stability |
Propriétés
Numéro CAS |
19353-51-6 |
|---|---|
Formule moléculaire |
C8H10N2S |
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
3-methyl-2H-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H10N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,8H,9H2,1H3 |
Clé InChI |
XVPUUGMMFIGPMT-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)N |
SMILES canonique |
CN1C(SC2=CC=CC=C21)N |
Synonymes |
Benzothiazoline, 2-amino-3-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















